molecular formula C10H16O2 B6252899 2-{bicyclo[3.2.1]octan-3-yl}acetic acid CAS No. 1379204-37-1

2-{bicyclo[3.2.1]octan-3-yl}acetic acid

Cat. No.: B6252899
CAS No.: 1379204-37-1
M. Wt: 168.2
InChI Key:
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Description

2-{bicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound characterized by a unique structure that includes a bicyclo[3.2.1]octane ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[3.2.1]octane framework is known for its rigidity and stability, making it a valuable scaffold in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization to introduce the acetic acid moiety. One common approach is the deamination of bicyclo[3.2.1]octan-2-ylamines using nitrous acid in acetic acid, which leads to the formation of the desired product . Another method involves the solvolysis of bicyclo[3.2.1]octan-3-yl tosylates in buffered acetic and formic acids, resulting in the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[3.2.1]octan-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[3.2.1]octane ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation, followed by nucleophiles for substitution.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives of the bicyclo[3.2.1]octane ring system.

Scientific Research Applications

2-{bicyclo[3.2.1]octan-3-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential bioactivity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{bicyclo[3.2.1]octan-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[3.2.1]octane framework allows for precise binding to these targets, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific ring structure and functionalization, which confer distinct chemical reactivity and potential biological activity. Its rigidity and stability make it a valuable scaffold for designing bioactive molecules and exploring new therapeutic applications.

Properties

CAS No.

1379204-37-1

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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